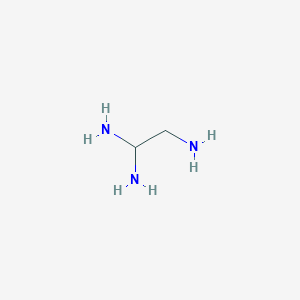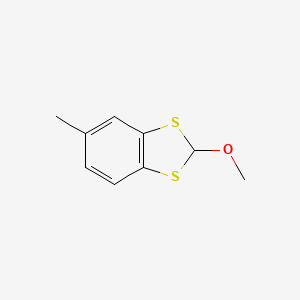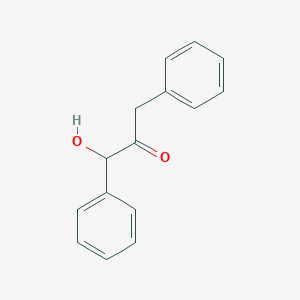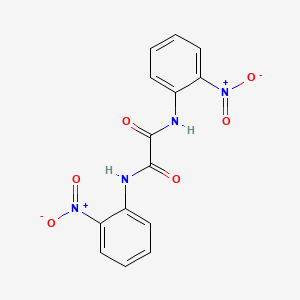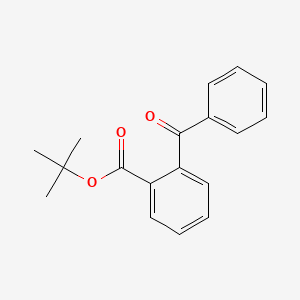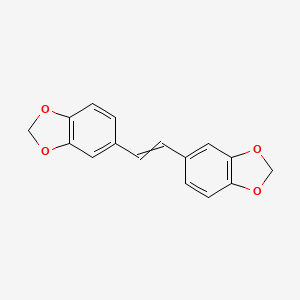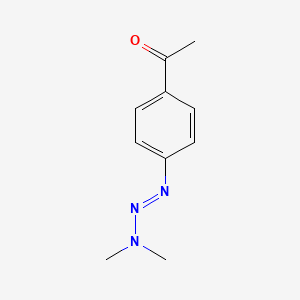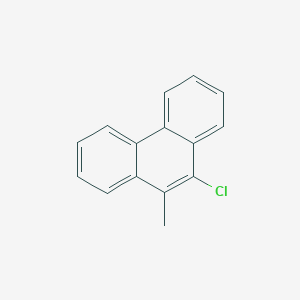
9-Chloro-10-methylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-10-methylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a chlorine atom at the 9th position and a methyl group at the 10th position of the phenanthrene skeleton. Phenanthrene and its derivatives are known for their applications in various fields, including the production of dyes, plastics, pesticides, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-10-methylphenanthrene can be achieved through several methods. One common approach involves the chlorination of 10-methylphenanthrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 9th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where 10-methylphenanthrene is treated with chlorine gas in a continuous flow reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-10-methylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-chloro-10-methylphenanthrenequinone using oxidizing agents such as chromic acid.
Reduction: Reduction of this compound can yield 9-chloro-10-methyl-9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products Formed:
Oxidation: 9-chloro-10-methylphenanthrenequinone.
Reduction: 9-chloro-10-methyl-9,10-dihydrophenanthrene.
Substitution: Various halogenated and sulfonated derivatives.
Scientific Research Applications
9-Chloro-10-methylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, plastics, and other materials due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 9-Chloro-10-methylphenanthrene involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential anticancer effects. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Phenanthrene: The parent compound, consisting of three fused benzene rings without any substituents.
9-Bromophenanthrene: A derivative with a bromine atom at the 9th position.
10-Methylphenanthrene: A derivative with a methyl group at the 10th position.
Uniqueness: 9-Chloro-10-methylphenanthrene is unique due to the presence of both a chlorine atom and a methyl group, which can significantly alter its chemical reactivity and biological activity compared to other phenanthrene derivatives.
Properties
CAS No. |
52979-77-8 |
|---|---|
Molecular Formula |
C15H11Cl |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
9-chloro-10-methylphenanthrene |
InChI |
InChI=1S/C15H11Cl/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16/h2-9H,1H3 |
InChI Key |
KDGPPNGRHJZUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
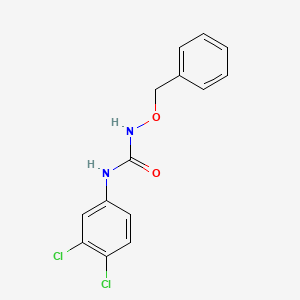
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
